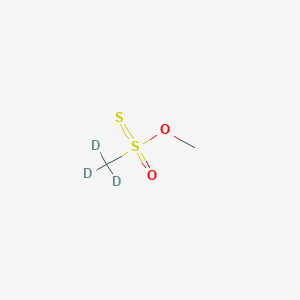
3-Keto Petromyzonol 24-Hemisuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Keto Petromyzonol 24-Hemisuccinate: is a succinic acid derivative of 3-keto petromyzonol. It is a compound with the molecular formula C28H44O7 and a molecular weight of 492.64 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Keto Petromyzonol 24-Hemisuccinate typically involves the esterification of 3-keto petromyzonol with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as chloroform, and a catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to optimize yield and minimize impurities .
化学反応の分析
Types of Reactions: 3-Keto Petromyzonol 24-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: 3-Keto Petromyzonol 24-Hemisuccinate is used as a reference standard in analytical chemistry. It is also employed in the synthesis of other complex molecules due to its reactive functional groups .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. Its structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies .
Medicine: Its unique chemical properties make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of high-value chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
作用機序
The mechanism of action of 3-Keto Petromyzonol 24-Hemisuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- Petromyzonol Sulfate (PZS)
- Petromyzonamine Disulfate (PADS)
- Petromyzosterol Disulfate (PSDS)
Comparison: 3-Keto Petromyzonol 24-Hemisuccinate is unique due to its succinic acid derivative structure, which imparts distinct chemical properties. Compared to similar compounds like Petromyzonol Sulfate, Petromyzonamine Disulfate, and Petromyzosterol Disulfate, this compound has different reactivity and stability profiles, making it suitable for specific applications in research and industry .
特性
分子式 |
C28H44O7 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
4-[(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H44O7/c1-16(5-4-12-35-25(34)9-8-24(32)33)19-6-7-20-26-21(15-23(31)28(19,20)3)27(2)11-10-18(29)13-17(27)14-22(26)30/h16-17,19-23,26,30-31H,4-15H2,1-3H3,(H,32,33)/t16-,17-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1 |
InChIキー |
HUZHTVOPEPKVLN-XETINUOOSA-N |
異性体SMILES |
C[C@H](CCCOC(=O)CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |
正規SMILES |
CC(CCCOC(=O)CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



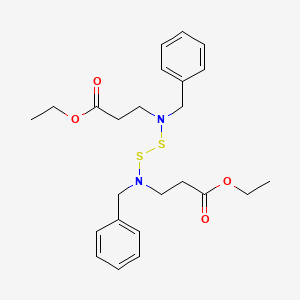
![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)

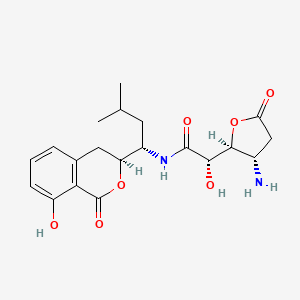
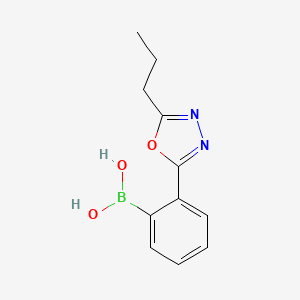

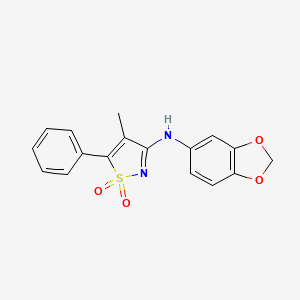
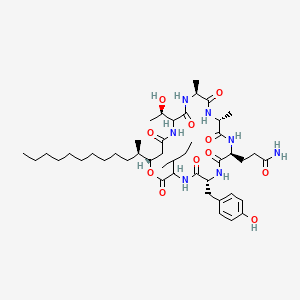

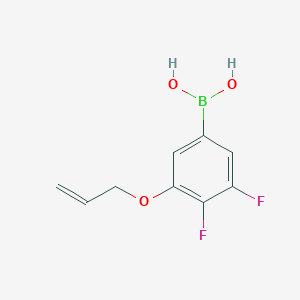
![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)
![tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B13405373.png)
